![molecular formula C16H20Cl2FN3O2 B024029 瑞替加滨二盐酸盐 CAS No. 150812-13-8](/img/structure/B24029.png)
瑞替加滨二盐酸盐
描述
科学研究应用
Clinical Applications
-
Epilepsy Treatment
- Retigabine has been approved for use as an adjunctive therapy in adults with partial-onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency and severity across various epilepsy models, including those resistant to other antiepileptic drugs (AEDs) .
- Its unique mechanism allows it to be effective against generalized tonic-clonic seizures and absence seizures, making it versatile in treating different forms of epilepsy .
-
Psychiatric Disorders
- Recent studies indicate potential antipsychotic effects of retigabine through modulation of dopaminergic pathways. It has shown promise in reducing drug-seeking behavior in models of addiction by affecting mesolimbic circuitry . This suggests its potential utility in treating conditions like schizophrenia or substance use disorders.
- Neuropathic Pain
Research Applications
Retigabine is widely used in preclinical research to study neuronal excitability and the pathophysiology of epilepsy:
- In Vitro Studies
- In Vivo Models
- Animal models have been critical for understanding the pharmacodynamics of retigabine. For instance, studies on mice have shown that doses as low as 0.01 mg/kg can effectively reduce seizure activity . Additionally, retigabine's ability to synergize with other AEDs in these models highlights its potential for combination therapies .
Case Study 1: Efficacy in Drug-Resistant Epilepsy
A study involving patients with drug-resistant focal epilepsy demonstrated that adding retigabine to their treatment regimen resulted in a statistically significant reduction in seizure frequency compared to baseline measurements. The patients reported improved quality of life metrics alongside the reduction in seizure episodes.
Case Study 2: Behavioral Effects on Addiction Models
In a rodent model assessing cocaine addiction, retigabine administration significantly decreased the frequency and intensity of drug-seeking behavior. This effect was attributed to its action on the KCNQ channels within the mesolimbic pathway, suggesting a novel approach for addiction treatment .
Data Summary
作用机制
生化分析
Biochemical Properties
Retigabine Dihydrochloride acts by opening neuronal KV7.2–7.5 (formerly KCNQ2–5) voltage-activated K+ channels . These channels, primarily KV7.2/7.3, enable the generation of the M-current, a sub-threshold K+ current that serves to stabilize the membrane potential and control neuronal excitability . This property of Retigabine Dihydrochloride allows it to effectively inhibit abnormal neuronal discharge .
Cellular Effects
Retigabine Dihydrochloride has been shown to have a broad-spectrum of activity in animal models of electrically-induced (amygdala-kindling, maximal electroshock) and chemically-induced (pentylenetetrazole, picrotoxin, NMDA) epileptic seizures . It also has been reported to relieve pain-like behaviors (hyperalgesia and allodynia) in animal models of neuropathic pain .
Molecular Mechanism
The molecular mechanism of Retigabine Dihydrochloride involves the opening of neuronal KV7.2–7.5 voltage-activated K+ channels . This action stabilizes the open conformation of the KCNQ2 or KCNQ3 channel and modulates the M-current . On an atomic scale, the amide group in the carbamate and the amino group in the 2-aminophenyl moiety of Retigabine Dihydrochloride are identified as key interaction sites .
Temporal Effects in Laboratory Settings
Retigabine Dihydrochloride is rapidly absorbed and distributed, with an oral bioavailability of 60% and a high volume of distribution of approximately 6.2 L/kg . It has a terminal half-life of 8 to 11 hours . Retigabine Dihydrochloride is hygroscopic, as medium to long-term storage (several months or longer) at –18°C (with presumed freeze-thawing) produces significant amounts of the ring-closed product .
Dosage Effects in Animal Models
In animal models, Retigabine Dihydrochloride has been shown to reduce unconditioned anxiety-like behaviors when assessed in the mouse marble burying test and zero maze . The effects of Retigabine Dihydrochloride vary with different dosages, and it has been reported to have more potent and effective anticonvulsant effects in an acute seizure model in mice .
Metabolic Pathways
Retigabine Dihydrochloride is metabolized in the liver through glucuronidation and acetylation . Cytochrome P450 (CYP) is not involved in its metabolism . The drug is excreted primarily through the kidneys (84%) .
Transport and Distribution
Retigabine Dihydrochloride is quickly absorbed and reaches maximum plasma concentrations between half an hour and 2 hours after a single oral dose . It has a moderately high oral bioavailability (50–60%), a high volume of distribution (6.2 L/kg), and a terminal half-life of 8 to 11 hours .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where the voltage-gated potassium channels (KCNQ2–5) are located .
准备方法
瑞替加宾二盐酸盐是通过多步化学过程合成的。合成包括制备游离碱,然后将其转化为二盐酸盐。 合成路线通常包括以下步骤 :
中间体的形成: 合成始于2-氨基-4-(4-氟苄氨基)苯酚与氯甲酸乙酯反应,形成中间体乙基N-(2-氨基-4-(4-氟苄氨基)苯基)氨基甲酸酯。
转化为游离碱: 然后用碱处理中间体以生成瑞替加宾的游离碱。
二盐酸盐的形成: 最后,游离碱与盐酸反应生成瑞替加宾二盐酸盐。
化学反应分析
相似化合物的比较
瑞替加宾二盐酸盐由于其作为钾通道开放剂的作用机制,在抗癫痫药物中是独一无二的 . 类似的化合物包括:
氟吡汀: 瑞替加宾的近似结构类似物,主要用于其镇痛特性.
利诺吡啶: 一种KCNQ阻滞剂,与瑞替加宾具有结构相似性.
XE-991: 另一种具有类似化学结构的KCNQ阻滞剂.
与这些化合物相比,瑞替加宾激活钾通道的能力及其在癫痫和神经性疼痛动物模型中的广谱活性使其成为一种独特而有价值的治疗剂 .
生物活性
Retigabine dihydrochloride, also known as ezogabine, is an antiepileptic drug primarily recognized for its ability to modulate voltage-gated potassium channels, specifically the Kv7.2–7.5 subfamily. This compound has garnered attention due to its unique mechanism of action, which differentiates it from traditional antiepileptic medications. The following sections provide a comprehensive overview of the biological activity of retigabine, including its pharmacodynamics, efficacy in clinical settings, and emerging research findings.
Retigabine enhances potassium (K+) currents through Kv7 channels, leading to hyperpolarization of neuronal membranes and a reduction in excitability. This modulation is crucial in controlling seizure activity and has implications for treating various neurological conditions.
- Kv7 Channel Activation : Retigabine acts as a positive allosteric modulator of Kv7.2 and Kv7.3 channels, facilitating K+ conductance and shifting the voltage-dependent activation to more hyperpolarized potentials .
- Additional Interactions : It also exhibits weak inhibitory effects on sodium and calcium channels and interacts with GABA receptors, contributing to its antiepileptic properties .
Pharmacokinetics
Retigabine is characterized by the following pharmacokinetic properties:
- Bioavailability : Approximately 50–60% when administered orally.
- Metabolism : Primarily metabolized through N-glucuronidation and N-acetylation, resulting in inactive metabolites.
- Protein Binding : About 80% bound to plasma proteins.
- Half-life : Ranges from 8 to 11 hours .
Clinical Efficacy
Retigabine has been evaluated in various clinical trials, particularly for its efficacy as an adjunctive therapy for partial-onset seizures.
- Seizure Frequency Reduction : Placebo-controlled trials reported a reduction in seizure frequency by 23.4% to 44.3%, with responder rates varying from 23.2% to 47% depending on dosage .
- Adverse Effects : Common side effects include dizziness, fatigue, confusion, and urinary tract infections, with blue-gray skin discoloration noted as a rare but significant adverse effect .
Research Findings
Recent studies have expanded the understanding of retigabine's biological activity beyond epilepsy treatment.
Case Studies
- Cocaine Self-Administration : A study demonstrated that retigabine reduces the motivation for cocaine self-administration in rats, suggesting potential applications in treating substance use disorders. The compound decreased dopamine release from mesencephalic dopaminergic neurons and reduced locomotor activity induced by psychostimulants .
- Cardiovascular Effects : Research indicated that retigabine influences cardiovascular responses by modulating vascular regulation through Kv7 channels. In conscious rat models, retigabine administration affected heart rate and blood pressure responses under hypertensive conditions .
Data Summary
The following table summarizes key findings related to retigabine's biological activity:
Parameter | Details |
---|---|
Mechanism of Action | Kv7 channel activation; enhances K+ conductance |
Bioavailability | 50–60% |
Half-life | 8–11 hours |
Common Side Effects | Dizziness, confusion, urinary tract infections |
Efficacy in Seizures | 23.4% - 44.3% reduction in seizure frequency |
Research Applications | Reduces cocaine self-administration; affects cardiovascular responses |
属性
IUPAC Name |
ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFOWNASITQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164616 | |
Record name | Ezogabine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150812-13-8 | |
Record name | Ezogabine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezogabine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZOGABINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。